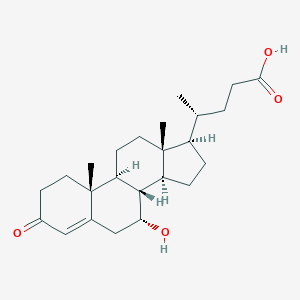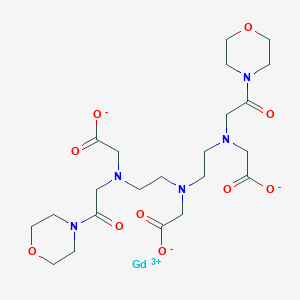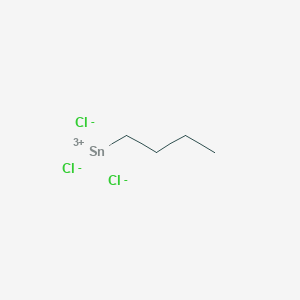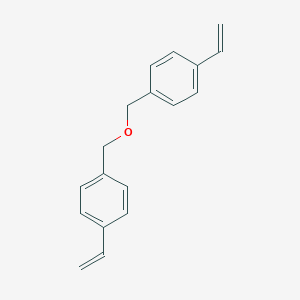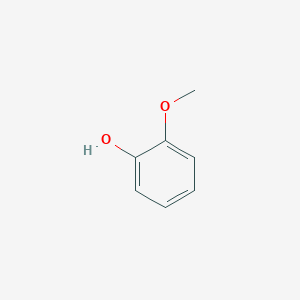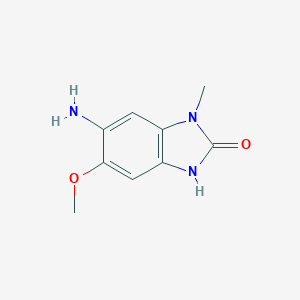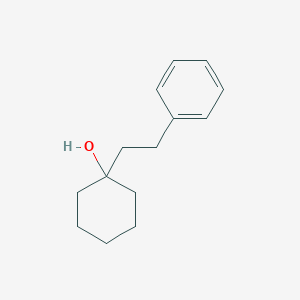
1-Phenethylcyclohexanol
Overview
Description
1-Phenethylcyclohexanol, also known as PEC, is a cyclic alcohol compound that is commonly used in various scientific research applications. It is a white crystalline solid that is soluble in water and has a melting point of 95-97°C. PEC has gained significant attention due to its unique properties and potential applications in the field of chemistry and biochemistry.
Mechanism of Action
The exact mechanism of action of 1-Phenethylcyclohexanol is not fully understood. However, it is believed to interact with various receptors in the body, including the serotonin receptor, dopamine receptor, and adrenergic receptor. 1-Phenethylcyclohexanol has been found to have a modulatory effect on these receptors, which may be responsible for its potential therapeutic effects.
Biochemical and Physiological Effects
1-Phenethylcyclohexanol has been found to have various biochemical and physiological effects. It has been shown to have antioxidant properties, which may help protect cells from oxidative damage. Additionally, 1-Phenethylcyclohexanol has been found to have anti-inflammatory properties, which may help reduce inflammation in the body.
Advantages and Limitations for Lab Experiments
1-Phenethylcyclohexanol has several advantages for use in lab experiments. It is readily available and relatively inexpensive, making it an attractive option for researchers. Additionally, 1-Phenethylcyclohexanol has low toxicity, which makes it safe to use in lab experiments. However, 1-Phenethylcyclohexanol has some limitations, including its low solubility in water, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on 1-Phenethylcyclohexanol. One potential area of research is the development of new drugs based on the structure of 1-Phenethylcyclohexanol. Additionally, further studies are needed to fully understand the mechanism of action of 1-Phenethylcyclohexanol and its potential therapeutic effects. Other areas of research include the use of 1-Phenethylcyclohexanol in chemical analysis and as a potential biomarker for various diseases.
Conclusion
In conclusion, 1-Phenethylcyclohexanol is a promising compound with potential applications in various scientific research fields. Its unique properties and potential therapeutic effects make it an attractive option for drug discovery and biochemical studies. Further research is needed to fully understand the mechanism of action of 1-Phenethylcyclohexanol and its potential applications in the field of chemistry and biochemistry.
Scientific Research Applications
1-Phenethylcyclohexanol has been used in numerous scientific research applications, including drug discovery, chemical analysis, and biochemical studies. It has been found to have potential applications in the development of new drugs for the treatment of various diseases, including cancer and Alzheimer's disease.
properties
CAS RN |
124620-30-0 |
|---|---|
Product Name |
1-Phenethylcyclohexanol |
Molecular Formula |
C14H20O |
Molecular Weight |
204.31 g/mol |
IUPAC Name |
1-(2-phenylethyl)cyclohexan-1-ol |
InChI |
InChI=1S/C14H20O/c15-14(10-5-2-6-11-14)12-9-13-7-3-1-4-8-13/h1,3-4,7-8,15H,2,5-6,9-12H2 |
InChI Key |
AVZUHEPSGPBJFL-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)(CCC2=CC=CC=C2)O |
Canonical SMILES |
C1CCC(CC1)(CCC2=CC=CC=C2)O |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



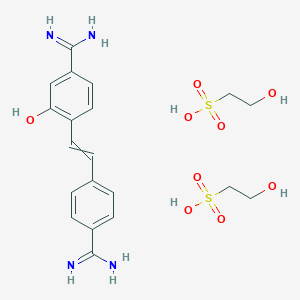

![Tricyclo[4.2.1.02,5]non-7-ene, 9-methoxy-, stereoisomer (9CI)](/img/structure/B50088.png)

